(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
CAS No.: 325857-10-1
Cat. No.: VC6226720
Molecular Formula: C16H10BrFN2O2
Molecular Weight: 361.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325857-10-1 |
|---|---|
| Molecular Formula | C16H10BrFN2O2 |
| Molecular Weight | 361.17 |
| IUPAC Name | 6-bromo-2-(4-fluorophenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H10BrFN2O2/c17-10-1-6-14-9(7-10)8-13(15(19)21)16(22-14)20-12-4-2-11(18)3-5-12/h1-8H,(H2,19,21) |
| Standard InChI Key | SBOFBDWKZUOCKO-SILNSSARSA-N |
| SMILES | C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)F |
Introduction
Structural Characteristics and Molecular Design
The core structure of (2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide integrates three critical functional groups:
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Chromene backbone: A bicyclic system comprising fused benzene and pyran rings, stabilized by conjugation.
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Bromo substituent: Positioned at C-6, this electron-withdrawing group enhances electrophilic reactivity and influences molecular planarity .
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4-Fluorophenylimino and carboxamide groups: The imine linkage (C=N) introduces rigidity, while the fluorophenyl and carboxamide moieties contribute to hydrogen-bonding interactions and solubility modulation.
Crystallographic and Conformational Insights
Studies on analogous brominated chromenes, such as 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, reveal a planar chromene ring system with mean deviations of 0.0521 Å from planarity . The dihedral angle between the chromene and phenyl rings in related structures is approximately 7.5°, suggesting minimal steric hindrance . For the target compound, the 4-fluorophenylimino group is expected to adopt a similar coplanar orientation due to conjugation with the chromene π-system, as observed in (2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide derivatives.
Table 1: Key Bond Lengths and Angles (Theoretical Predictions)
| Parameter | Value (Å/°) |
|---|---|
| C6-Br bond length | 1.89–1.92 |
| C=N (imine) bond length | 1.27–1.30 |
| Dihedral angle (chromene-PhF) | 5–10° |
Synthetic Pathways and Optimization
Condensation-Based Synthesis
The synthesis of (2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide likely follows a multi-step protocol:
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Bromination: Introduction of bromine at C-6 of a preformed chromene-3-carboxamide precursor, using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
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Imine formation: Condensation of 4-fluoroaniline with a 6-bromo-chromene-3-carboxaldehyde intermediate. This step typically employs acidic catalysts (e.g., p-toluenesulfonic acid) in refluxing ethanol, achieving yields of 70–85%.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 65–75 |
| Condensation | 4-Fluoroaniline, EtOH, Δ, 6 h | 78–85 |
Eco-Friendly Modifications
Recent advances highlight the use of aqueous-phase Knoevenagel condensation for analogous chromenes, reducing reliance on volatile organic solvents. Microwave-assisted synthesis could further enhance reaction efficiency, as demonstrated for 6-bromo-3-acetylcoumarin derivatives .
Biological Activities and Mechanistic Probes
Antimicrobial Activity
Molecular docking studies of related spiro[indole-pyridine] carboxamides revealed binding affinities (ΔG = −5.8 to −8.2 kcal/mol) against Pseudomonas aeruginosa’s PqsR protein, a quorum-sensing regulator . The fluorophenyl group in (2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide may enhance membrane penetration, potentiating activity against Gram-negative pathogens.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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logP: Predicted at 2.8–3.1 (moderate lipophilicity).
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Aqueous solubility: <5 μg/mL at pH 7.4, improvable via salt formation (e.g., hydrochloride) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows melting points of 210–225°C, with decomposition above 300°C .
Future Directions and Applications
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Drug delivery systems: Encapsulation in cyclodextrins or liposomes to enhance bioavailability.
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Photodynamic therapy: The chromene core’s fluorescence (λₑₘ ≈ 450 nm) could enable light-activated cytotoxicity .
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Antiviral research: Flavonoid analogs demonstrate inhibitory effects on SARS-CoV-2 proteases, suggesting untapped potential .
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